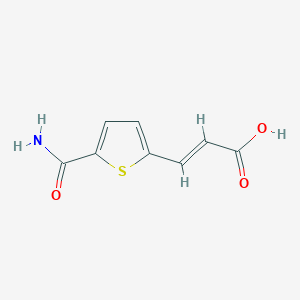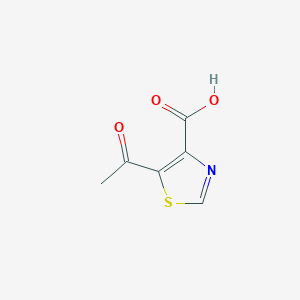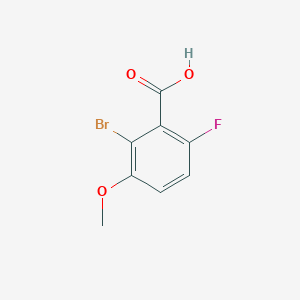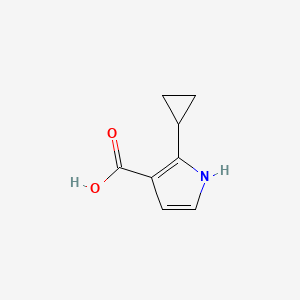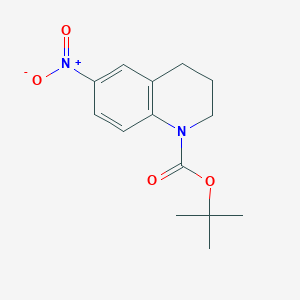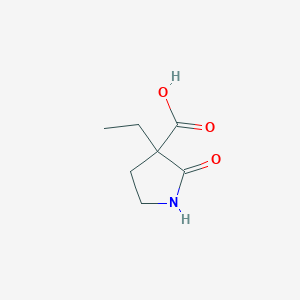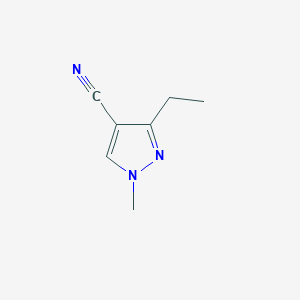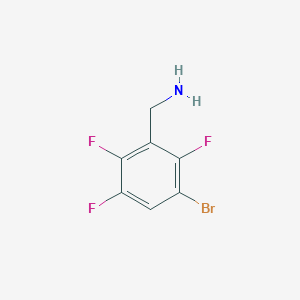
2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid
説明
2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid is an organic compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 . The compound appears as a solid under normal conditions .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-cyclopropylpyrazol-1-yl)acetic acid . The InChI code is 1S/C8H10N2O2/c11-8(12)5-10-4-7(3-9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) . The compound’s structure includes a cyclopropyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 166.18 .科学的研究の応用
Cyclisation Reactions
The compound's capacity to undergo cyclisation reactions is crucial. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, which is closely related to 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid, with triethylorthoformate yields unexpected cyclic imide products. This reaction is sensitive to reagent nature and reaction medium acidity, enabling the controlled production of various bicyclic heterocycles from a single starting material (Smyth et al., 2007).
Synthesis and Pharmacological Studies
The synthesis and pharmacological potential of this compound derivatives have been explored. A related study synthesized pyrazoline derivatives, demonstrating their potential in creating novel pharmacological agents (Girisha et al., 2010).
Angiotensin Converting Enzyme (ACE) Inhibitors
Studies involving the synthesis of pyrazole analogues, including this compound derivatives, have shown promising results in the development of ACE inhibitors. These inhibitors are significant for their potential therapeutic applications in cardiovascular diseases (Kantevari et al., 2011).
Anti-inflammatory Activity
Pyrazole acetic acid derivatives, like this compound, have been evaluated for their potential as anti-inflammatory agents. This research is crucial in the development of new drugs for treating inflammatory conditions (Andrés et al., 2014).
Corrosion Inhibition
Pyrazoline derivatives have been studied for their effectiveness as corrosion inhibitors. This research is particularly relevant in industrial applications where corrosion of materials like mild steel is a concern (Lgaz et al., 2018).
Safety and Hazards
The compound is labeled with the signal word “Warning” according to its Safety Data Sheet . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用機序
Target of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
It’s known that the pyrazole ring is a crucial component in many bioactive compounds, suggesting that it may play a key role in the compound’s interaction with its targets .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological properties, suggesting that they may affect multiple pathways .
Pharmacokinetics
The compound’s molecular weight (16618) and its solid physical form suggest that it may have certain pharmacokinetic properties .
Result of Action
Pyrazole derivatives have been associated with a variety of biological properties, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. For instance, the compound’s storage temperature (2-8°C in a sealed, dry environment) can affect its stability . Other factors, such as pH and the presence of other substances, may also influence its action and efficacy.
特性
IUPAC Name |
2-(4-cyclopropylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)5-10-4-7(3-9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXUQTSIMIWFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



